molecular formula C19H25BN2O3 B12964323 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine

Cat. No.: B12964323
M. Wt: 340.2 g/mol
InChI Key: YLBKJFUWDUMHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine is a boronate ester-containing quinoline derivative functionalized with a morpholine moiety. This compound is structurally characterized by a quinoline core substituted at the 4-position with morpholine and at the 6-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . The morpholine group enhances solubility and modulates pharmacokinetic properties, such as bioavailability and metabolic stability .

Properties

Molecular Formula

C19H25BN2O3

Molecular Weight

340.2 g/mol

IUPAC Name

4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl]morpholine

InChI

InChI=1S/C19H25BN2O3/c1-18(2)19(3,4)25-20(24-18)14-5-6-16-15(13-14)17(7-8-21-16)22-9-11-23-12-10-22/h5-8,13H,9-12H2,1-4H3

InChI Key

YLBKJFUWDUMHAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated quinoline derivative with a boronic acid or ester in the presence of a palladium catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated quinoline derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the dioxaborolane group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinoline core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated derivatives of the compound can react with nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline core or morpholine ring.

Scientific Research Applications

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its quinoline core.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds. The quinoline core can interact with biological targets, such as enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine with structurally related boronate esters functionalized with morpholine or heterocyclic groups. Key parameters include molecular weight, synthetic yield, biological activity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Synthetic Yield Key Properties/Applications Reference
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine (Target Compound) C₂₃H₂₈BN₂O₃ 397.30 Anticipated utility in Suzuki-Miyaura cross-coupling; potential anticancer/antimicrobial activity inferred from quinoline-morpholine analogs .
4-(3-Methoxy-5-(dioxaborolan-2-yl)phenyl)morpholine (4b) C₁₆H₂₃BN₂O₄ 318.19 67% Used in cross-coupling reactions; methoxy group enhances electronic modulation .
4-(5-(Dioxaborolan-2-yl)pyridin-2-yl)morpholine C₁₅H₂₂BN₂O₃ 292.16 Pyridinyl analog with applications in kinase inhibitor synthesis; commercial availability (97% purity) .
4-[4-(Dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine C₁₃H₂₁BN₂O₃S 296.19 Thiazole-containing boronate; potential antimicrobial activity due to thiazole’s bioactivity .
4-(3-Fluoro-4-(dioxaborolan-2-yl)benzyl)morpholine C₁₇H₂₄BFNO₃ 333.20 Fluorinated analog with improved metabolic stability; used in PET tracer development .
4-(Quinolin-4-yl)morpholine (Compound C) C₁₃H₁₄N₂O 214.26 Antibacterial activity (in vitro); lacks boronate group, limiting cross-coupling utility .

Structural and Functional Insights

Core Heterocycle Influence: Quinoline vs. However, pyridinyl derivatives exhibit higher synthetic yields and commercial accessibility . Biological Activity: Morpholine-quinoline hybrids (e.g., Compound C) demonstrate antibacterial activity, while boronate-functionalized analogs (e.g., the target compound) are hypothesized to combine this activity with Suzuki-Miyaura reactivity for prodrug design .

Boronate Ester Positioning :

  • Meta vs. Para Substitution : In phenyl derivatives (e.g., 4b), meta-substituted boronate esters show higher reactivity in cross-coupling than para-substituted isomers due to reduced steric hindrance .
  • Electron-Withdrawing Groups : Fluorine or methoxy substituents (e.g., 4b and 4-(3-Fluoro-4-(dioxaborolan-2-yl)benzyl)morpholine) improve stability and modulate electronic properties for targeted applications .

Synthetic Challenges: Quinoline Functionalization: Introducing boronate esters at the 6-position of quinoline requires precise control to avoid competing reactions at the 2- or 4-positions, unlike simpler aryl/heteroaryl systems . Yield Optimization: Pyridinyl and phenyl analogs achieve yields >60% via SNAr or Suzuki coupling, whereas quinoline derivatives may require specialized catalysts or protecting groups .

Key Research Findings

  • Anticancer Potential: Quinoline-morpholine hybrids (e.g., Sorafenib analogs) show antiproliferative activity against HCT-116 and MCF-7 cell lines. The target compound’s boronate group could enable conjugation to cytotoxic agents (e.g., antibody-drug conjugates) .
  • Antimicrobial Activity: 4-(Quinolin-4-yl)morpholine (Compound C) inhibits bacterial growth in vitro, suggesting that boronate analogs might retain or enhance this activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.